molecular formula C24H27N3OS B2897495 2-(4-(isopropylthio)phenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 2319839-82-0

2-(4-(isopropylthio)phenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B2897495
CAS RN: 2319839-82-0
M. Wt: 405.56
InChI Key: XFIPYIYHGNWHTJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

There seems to be a reference that might contain information about the physical and chemical properties of this compound, but the details are not directly accessible.

Scientific Research Applications

Synthetic Methods and Chemical Reactions


A comparative study on the synthesis of quinoxaline derivatives shows the advantages of ultrasound irradiation over conventional heating, providing shorter reaction times and higher yields. This methodology could be applicable to the synthesis of complex molecules like the one , suggesting a potential for efficient production methods (Abdula, Salman, & Mohammed, 2018).

Antituberculosis and Cytotoxicity Studies


Research on 3-heteroarylthioquinoline derivatives, including antituberculosis screening and cytotoxicity evaluations, demonstrates the relevance of such compounds in medicinal chemistry. This suggests that derivatives similar to the specified compound could have potential applications in drug discovery and development (Chitra et al., 2011).

Antimicrobial Agents


The synthesis of new pyrazole derivatives containing a quinoline ring system has shown significant antibacterial activity. This indicates that the molecule might be studied for its antimicrobial properties, given its structural features (Raju et al., 2016).

properties

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-17(2)29-21-10-8-18(9-11-21)12-24(28)27-15-19-6-4-5-7-22(19)23(16-27)20-13-25-26(3)14-20/h4-11,13-14,17,23H,12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIPYIYHGNWHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylthio)phenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

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